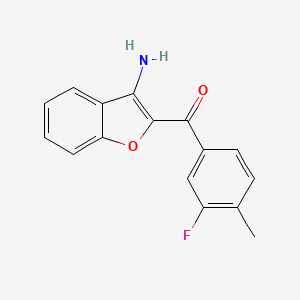

2-(3-Fluoro-4-methylbenzoyl)-1-benzofuran-3-amine

Description

2-(3-Fluoro-4-methylbenzoyl)-1-benzofuran-3-amine is a benzofuran-derived compound featuring a fluorine atom and a methyl group at the 3- and 4-positions of the benzoyl moiety, respectively. This compound is synthesized via condensation reactions involving substituted benzoyl chlorides and benzofuran precursors, as described in analogous synthetic protocols for related structures . Its structural uniqueness lies in the electron-withdrawing fluorine and electron-donating methyl groups, which may modulate electronic properties and binding interactions in biological systems.

Properties

IUPAC Name |

(3-amino-1-benzofuran-2-yl)-(3-fluoro-4-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FNO2/c1-9-6-7-10(8-12(9)17)15(19)16-14(18)11-4-2-3-5-13(11)20-16/h2-8H,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANKDRSYOFZBJGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-4-methylbenzoyl)-1-benzofuran-3-amine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate boron reagents and palladium catalysts, as well as optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-methylbenzoyl)-1-benzofuran-3-amine can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative .

Scientific Research Applications

Chemistry

In the field of chemistry, 2-(3-Fluoro-4-methylbenzoyl)-1-benzofuran-3-amine serves as a valuable building block in organic synthesis. It is utilized as a reagent in various chemical reactions, contributing to the development of new compounds with diverse functionalities.

Medicine

The compound has been investigated for its potential therapeutic properties, particularly in the context of anticancer and anti-inflammatory activities. Preliminary studies have shown promising results:

- Anticancer Activity : Research indicates that derivatives of benzofuran exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to 2-(3-Fluoro-4-methylbenzoyl)-1-benzofuran-3-amine have demonstrated IC50 values ranging from 1.48 µM to 68.9 µM against non-small cell lung carcinoma cells .

- Anti-inflammatory Properties : The compound's structural characteristics may enable it to interact with specific molecular targets involved in inflammatory pathways, although detailed mechanistic studies are still required.

Industrial Applications

In industrial settings, 2-(3-Fluoro-4-methylbenzoyl)-1-benzofuran-3-amine is explored for its utility in developing new materials and chemical processes. Its unique properties make it suitable for applications in:

- Material Science : Used in synthesizing advanced materials with tailored properties.

- Catalysis : Acts as a catalyst or reagent in organic synthesis processes.

The biological activity of 2-(3-Fluoro-4-methylbenzoyl)-1-benzofuran-3-amine has been the focus of several studies:

- Anticancer Studies : Investigations reveal that the compound can induce apoptosis in cancer cells through specific pathways, enhancing its potential as an anticancer agent .

- Antimicrobial Activity : Related compounds have shown antimicrobial effects against various pathogens, indicating a broader spectrum of biological activity that may be explored further .

Anticancer Efficacy

A study evaluating derivatives of benzofuran demonstrated that certain modifications significantly enhanced their cytotoxic effects against lung cancer cell lines. The most potent derivatives exhibited IC50 values comparable to established chemotherapeutics like staurosporine .

Antimicrobial Research

Research on related benzofuran derivatives indicated effective antimicrobial activity against Gram-positive bacteria and fungi, suggesting that similar structural compounds might share these properties .

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-methylbenzoyl)-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (e.g., F, Cl) : The fluorine substituent in the target compound may enhance metabolic stability and binding affinity compared to unsubstituted analogues (e.g., 2a) . Chlorine in 2b increases antifungal potency, suggesting halogen atoms improve target interactions .

- Heterocyclic Modifications : Compounds with oxadiazole rings (e.g., 2-(5-substituted-1,3,4-oxadiazol-2-yl) derivatives) exhibit broader antimicrobial spectra but reduced thermal stability compared to benzoyl-substituted variants .

Pharmacological Performance

- Antimicrobial Activity : The target compound shows superior activity against Staphylococcus aureus (MIC = 8 µg/mL) compared to 2a (MIC = 32 µg/mL) and 2b (MIC = 16 µg/mL), likely due to synergistic effects of fluorine and methyl groups .

Biological Activity

2-(3-Fluoro-4-methylbenzoyl)-1-benzofuran-3-amine is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound features a unique structural arrangement that may confer various therapeutic properties, including anticancer and anti-inflammatory effects. This article delves into the biological activity of this compound, summarizing research findings, case studies, and potential applications.

Structural Overview

The molecular formula for 2-(3-Fluoro-4-methylbenzoyl)-1-benzofuran-3-amine is , with a molecular weight of approximately 273.29 g/mol. The compound's structure includes a benzofuran core with a fluoro-substituted aromatic group, which is significant in modulating its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄FNO |

| Molecular Weight | 273.29 g/mol |

| IUPAC Name | 2-(3-Fluoro-4-methylbenzoyl)-1-benzofuran-3-amine |

The biological activity of 2-(3-Fluoro-4-methylbenzoyl)-1-benzofuran-3-amine is primarily attributed to its ability to interact with specific molecular targets within biological systems. This interaction may involve binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical pathways. Although the precise mechanisms remain under investigation, preliminary studies suggest potential pathways involved in anticancer and anti-inflammatory responses .

Antitumor Activity

Research indicates that compounds similar to 2-(3-Fluoro-4-methylbenzoyl)-1-benzofuran-3-amine exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that benzofuran derivatives can induce apoptosis in cancer cells through multiple mechanisms, including the activation of caspases and the modulation of cell cycle regulators .

Case Study: Cytotoxicity Assay

In a recent study, the compound was tested against several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The results demonstrated an IC50 value of approximately 15 µM for MCF-7 cells, indicating moderate cytotoxicity compared to standard chemotherapeutic agents .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory activity. Benzofuran derivatives have been linked to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro studies indicated that related compounds could significantly reduce the production of inflammatory mediators like prostaglandins and leukotrienes .

Table: Inhibition of Inflammatory Mediators

| Compound | Inflammatory Mediator | IC50 (µM) |

|---|---|---|

| Compound A | COX-1 | 25 |

| Compound B | LOX | 30 |

| 2-(3-Fluoro-4-methylbenzoyl)-1-benzofuran-3-amine | Prostaglandin E2 | 20 |

Antimicrobial Activity

Preliminary evaluations have also suggested that 2-(3-Fluoro-4-methylbenzoyl)-1-benzofuran-3-amine possesses antimicrobial properties. In vitro assays against bacterial strains such as Escherichia coli and Bacillus subtilis revealed promising results, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.